molecular formula C10H8ClNO B1587447 4-Chloromethyl-2-phenyl-oxazole CAS No. 30494-97-4

4-Chloromethyl-2-phenyl-oxazole

Cat. No. B1587447
CAS RN: 30494-97-4
M. Wt: 193.63 g/mol
InChI Key: ANSKJZIDWXDAJW-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

A mixture of benzamide (0.80 g, 6.60 mmol) and 1,3-dichloropropan-2-one (1.01 g, 7.92 mmol) was heated to 130° C. for 1 hour under nitrogen atmosphere. The crude was purified by crystallization from acetonitrile (25 ml): the suspension was heated to reflux and a brown solution with a white insoluble solid was obtained. It was filtered and the solution was cooled to room temperature. A precipitate formed and the suspension was filtered on a buckner funnel washing with acetonitrile (8 ml). The solid was recovered from the filter, dissolved in EtOAc (20 ml) and washed with 1N NaHCO3 (15 ml). The organic phase was dried (Na2SO4) and evaporated to give 4-(chloromethyl)-2-phenyloxazole (315 mg, 25% yield) as a pale brown solid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:10][CH2:11][C:12](=O)[CH2:13]Cl>>[Cl:10][CH2:11][C:12]1[N:9]=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[O:8][CH:13]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
1.01 g
Type
reactant
Smiles
ClCC(CCl)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was purified by crystallization from acetonitrile (25 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
a brown solution with a white insoluble solid was obtained
FILTRATION
Type
FILTRATION
Details
It was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
the suspension was filtered on a buckner funnel
WASH
Type
WASH
Details
washing with acetonitrile (8 ml)
CUSTOM
Type
CUSTOM
Details
The solid was recovered from the filter
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (20 ml)
WASH
Type
WASH
Details
washed with 1N NaHCO3 (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.